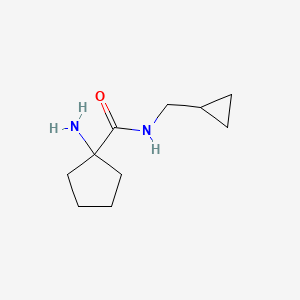

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Description

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide (CAS 1183226-12-1) is a cyclopentane-based carboxamide derivative with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . Its structure features a cyclopentane ring substituted with an amino group and a carboxamide linkage to a cyclopropylmethyl moiety. The compound is typically stored at room temperature and is available as a powder, though safety data remain undisclosed . A hydrochloride salt variant (CAS 1375473-95-2, C₁₀H₁₉ClN₂O, MW 218.73 g/mol) has also been synthesized, enhancing its solubility for pharmaceutical applications .

Properties

IUPAC Name |

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOHJMAPISWQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)NCC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentane derivatives with appropriate amines and carboxylic acids. One common method includes the reaction of cyclopentane-1-carboxylic acid with cyclopropylmethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with other reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane Carboxamide Derivatives with Aromatic Substituents

Compounds such as 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) and 1-phenyl-N-[(pyridin-3-yl)methyl]cyclopentane-1-carboxamide differ by replacing the cyclopropylmethyl group with aromatic or heteroaromatic substituents. These modifications increase molecular weight (e.g., 350.36 g/mol for the trifluoromethylphenyl variant) and alter physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which influence target binding and metabolic stability .

Table 1: Key Differences in Aromatic Analogs

| Compound | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound (CAS 1183226-12-1) | 182.26 | Cyclopropylmethyl | Lead compound for optimization |

| 1-phenyl-N-[2-(trifluoromethyl)phenyl] | 350.36 | Phenyl, trifluoromethylphenyl | Kinase inhibitors, CNS agents |

| 1-phenyl-N-(pyridin-3-ylmethyl) | 292.35 | Phenyl, pyridinylmethyl | Anti-inflammatory, antimicrobial |

Piperidine-Carboxamide TRPA1 Modulators (PIPC Series)

The PIPC1–PIPC4 series (e.g., (R)-1-(4-chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide) incorporates piperidine rings and halogenated aryl groups. These compounds exhibit higher molecular complexity (e.g., PIPC1: ~550 g/mol) and are designed as TRPA1 ion channel modulators. Their stereoisomers (PIPC3, PIPC4) show divergent binding affinities, emphasizing the role of stereochemistry in activity .

Table 2: Piperidine-Carboxamide Analogs vs. Target Compound

| Parameter | Target Compound | PIPC1 |

|---|---|---|

| Molecular Weight | 182.26 | ~550 |

| Key Functional Groups | Cyclopropylmethyl, amino | Piperidine, chlorophenyl |

| Biological Activity | Undisclosed | TRPA1 modulation |

| Synthetic Complexity | Low | High (multi-step synthesis) |

Hydrazineyl and Imidazolidinone Derivatives

Compounds like 1-(2-hydrazineyl-N-phenylacetamido)cyclopentane-1-carboxamide (4a) and 2-(2-((1-carbamoylcyclopentyl)(phenyl)amino)-2-oxoethyl)-N-propylhydrazine-1-carboxamide (5a) introduce hydrazine and imidazolidinone moieties. For example, 4a (MW 276.34 g/mol) exhibits IR peaks at 1687 cm⁻¹ (C=O) and NMR signals indicative of cyclopentyl CH₂ groups (δ 1.44–1.72 ppm), contrasting with the target compound’s simpler spectral profile .

Table 3: Functional Group Comparisons

| Compound | Functional Groups | IR C=O Stretch (cm⁻¹) | Yield (%) |

|---|---|---|---|

| Target Compound | Cyclopropylmethyl, amino | Not reported | N/A |

| 4a | Hydrazineyl, phenylacetamido | 1687, 1656 | 85 |

| 5a | Hydrazine-1-carboxamide, propyl | 1701, 1664 | 84 |

Cyclohexane and Piperazine-Based Analogs

In patent applications, 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine derivatives (e.g., 279, MW 238.33 g/mol) replace the cyclopentane ring with cyclohexane and incorporate piperazine groups. These changes improve conformational rigidity and bioavailability, as evidenced by their use in spirocyclic pyrazino-pyrrolo-pyrimidinones for neurological targets .

Biological Activity

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can be described as follows:

- Molecular Formula : C10H16N2O

- IUPAC Name : 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

- CAS Number : 1375473-95-2

Research indicates that 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide may interact with various biological targets, including enzymes and receptors. Its mechanism likely involves:

- Enzyme Inhibition : Potential inhibition of specific kinases, which could lead to modulation of signaling pathways involved in inflammation and cancer progression.

- Receptor Interaction : Possible binding to receptors that mediate neurotransmission and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

- Antiinflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in cell models. For instance, it was tested in lipopolysaccharide-induced inflammation models, revealing a decrease in nitric oxide production.

| Study | IC50 (µM) | Effect |

|---|---|---|

| Inflammation | 10 | Reduced cytokine production |

| Cytotoxicity | >100 | No significant cytotoxicity |

In Vivo Studies

Limited in vivo studies suggest potential therapeutic applications. For example, animal models treated with the compound exhibited reduced symptoms of inflammatory diseases, indicating its therapeutic potential.

Case Study 1: GSK-3β Inhibition

A related study on a structurally similar compound indicated significant GSK-3β inhibitory activity (IC50 = 8 nM). This suggests that modifications around the cyclopropylmethyl moiety could enhance the inhibitory effects on similar pathways.

Case Study 2: Neuroprotective Effects

Another study explored neuroprotective properties in models of tau hyperphosphorylation. The compound demonstrated protective effects against neurodegeneration, hinting at its potential use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can be compared with other compounds featuring similar structures:

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| 1-amino-N-(cyclopropylmethyl)... | Anti-inflammatory | 10 |

| Compound X | GSK-3β Inhibitor | 8 |

| Compound Y | Neuroprotective | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.